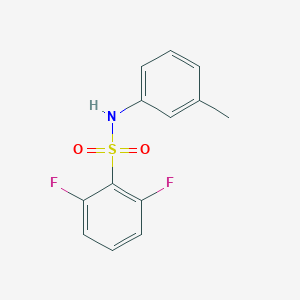
2,6-difluoro-N-(3-methylphenyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-difluoro-N-(3-methylphenyl)benzenesulfonamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is also known as DFB and belongs to the class of sulfonamides. DFB has been shown to have a range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
作用機序
DFB inhibits carbonic anhydrases by binding to the active site of these enzymes. This binding prevents the enzyme from catalyzing the conversion of carbon dioxide and water to bicarbonate and protons. As a result, DFB can have a range of effects on physiological processes that depend on carbonic anhydrase activity.
Biochemical and Physiological Effects:
DFB has been shown to have a range of biochemical and physiological effects. Inhibition of carbonic anhydrases can affect acid-base balance, respiration, and ion transport. DFB has also been shown to have anti-inflammatory and anti-tumor properties, making it a potential therapeutic agent for various diseases.
実験室実験の利点と制限
DFB has several advantages for use in lab experiments. It is a potent inhibitor of carbonic anhydrases, making it a valuable tool for studying the physiological processes that depend on these enzymes. DFB is also relatively stable and easy to synthesize, making it readily available for use in research. However, DFB also has some limitations. It can have off-target effects on other enzymes, and its use in vivo may be limited due to its potential toxicity.
将来の方向性
There are several future directions for research on DFB. One area of interest is the development of DFB derivatives with improved selectivity and potency for specific carbonic anhydrase isoforms. Another area of interest is the use of DFB as a therapeutic agent for diseases such as inflammation and cancer. Further studies are also needed to better understand the potential toxic effects of DFB and its derivatives. Overall, DFB is a promising compound for scientific research, with potential applications in a range of fields.
合成法
DFB can be synthesized using a variety of methods. One commonly used method involves the reaction of 3-methylbenzenesulfonyl chloride with 2,6-difluoroaniline in the presence of a base such as triethylamine. This reaction results in the formation of DFB as a white solid.
科学的研究の応用
DFB has been used in numerous scientific studies due to its ability to inhibit the activity of carbonic anhydrase enzymes. Carbonic anhydrases are enzymes that play a crucial role in various physiological processes, including acid-base balance, respiration, and ion transport. Inhibition of carbonic anhydrases can have a range of effects on these processes, making DFB a valuable tool for researchers in fields such as biochemistry, physiology, and pharmacology.
特性
製品名 |
2,6-difluoro-N-(3-methylphenyl)benzenesulfonamide |
|---|---|
分子式 |
C13H11F2NO2S |
分子量 |
283.3 g/mol |
IUPAC名 |
2,6-difluoro-N-(3-methylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C13H11F2NO2S/c1-9-4-2-5-10(8-9)16-19(17,18)13-11(14)6-3-7-12(13)15/h2-8,16H,1H3 |
InChIキー |
YFOUDYYDSLVPIG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NS(=O)(=O)C2=C(C=CC=C2F)F |
正規SMILES |
CC1=CC(=CC=C1)NS(=O)(=O)C2=C(C=CC=C2F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-[2-(1-cyclohexen-1-yl)ethyl]-2,6-difluorobenzamide](/img/structure/B261807.png)
![Ethyl 1-{[3-(trifluoromethyl)phenyl]sulfonyl}-3-piperidinecarboxylate](/img/structure/B261815.png)
![Ethyl 1-[(3-fluorophenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B261819.png)
![Ethyl 1-[(3-bromophenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B261822.png)


![N-[3-(4-morpholinyl)propyl]-2-propylpentanamide](/img/structure/B261828.png)
![2-phenyl-N-[2-(2-thienyl)ethyl]acetamide](/img/structure/B261829.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2,4-difluorobenzenesulfonamide](/img/structure/B261830.png)

